

Spectroscopic Profile of 1,1Cyclobutanedicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Cyclobutanedicarboxylic acid

Cat. No.: B193282

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **1,1-Cyclobutanedicarboxylic acid**. The following sections detail the key spectroscopic data, experimental methodologies, and visual workflows essential for the identification and analysis of this compound.

Core Spectroscopic Data

The quantitative spectroscopic data for **1,1-Cyclobutanedicarboxylic acid** are summarized below, providing a reference for its structural elucidation.

Infrared (IR) Spectroscopy



| Feature | Wavenumber (cm⁻¹) | Description |
|-------------|---------------------|---------------------------------------------------------------------------------------------------------|
| O-H Stretch | 3300-2500 | Strong, broad band characteristic of a carboxylic acid O-H group involved in hydrogen bonding.[1][2][3] |
| C-H Stretch | ~3000 | Sharp peaks superimposed on the broad O-H band, corresponding to the alkyl C-H stretching.[1] |
| C=O Stretch | 1760-1690 | Intense, sharp band indicative of the carbonyl group in the carboxylic acid.[1][2] |
| C-O Stretch | 1320-1210 | Medium to strong band.[1][2] |
| O-H Bend | 1440-1395 & 950-910 | Bending vibrations of the O-H group.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum



| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|-------------------------|---------------|-------------|--------------------------------------------------------------------------------------|
| 10-13 | Broad Singlet | 2H | Carboxylic acid protons (-COOH). The broadness is due to hydrogen bonding.[2] [4][5] |
| ~2.5 | Multiplet | 4H | Methylene protons (- CH ₂) of the cyclobutane ring. |
| ~2.0 | Multiplet | 2H | Methylene proton (- CH ₂) of the cyclobutane ring. |

Solvent: DMSO-d₆[6][7]

¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |
|----------------------|----------------------------------------------------------------|
| 165-185 | Carboxylic acid carbonyl carbons (-COOH).[3][4] |
| ~50 | Quaternary carbon of the cyclobutane ring (C1). |
| ~30 | Methylene carbons of the cyclobutane ring (-CH ₂). |
| ~15 | Methylene carbon of the cyclobutane ring (-CH ₂). |

Solvent: DMSO-d₆[6]

Mass Spectrometry (MS)



| m/z | Interpretation |
|-----|-------------------------------------------|
| 144 | Molecular ion [M]+.[9][10] |
| 127 | Loss of OH (17 amu).[8][11] |
| 99 | Loss of COOH (45 amu). |
| 72 | Fragmentation of the cyclobutane ring.[9] |
| 45 | COOH+ fragment.[9] |
| 27 | C₂H₃+ fragment.[9] |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **1,1-Cyclobutanedicarboxylic acid** are provided below. These protocols are based on standard techniques for carboxylic acids.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid **1,1-Cyclobutanedicarboxylic acid** to identify its functional groups.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[9]

Procedure (ATR Method):

- Sample Preparation: A small amount of the solid **1,1-Cyclobutanedicarboxylic acid** powder is placed directly on the ATR crystal.
- Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
- Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.



• Data Processing: The resulting spectrum is analyzed for characteristic absorption bands.

Procedure (KBr Pellet Method):

- Sample Preparation: A few milligrams of **1,1-Cyclobutanedicarboxylic acid** are intimately mixed and ground with approximately 100 mg of dry potassium bromide (KBr) powder.
- Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
- Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present.



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FTIR Spectroscopy Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of **1,1-Cyclobutanedicarboxylic acid** to determine its detailed molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[9]

Procedure:



- Sample Preparation: Approximately 5-10 mg of **1,1-Cyclobutanedicarboxylic acid** is dissolved in about 0.7 mL of a deuterated solvent, typically Deuterated Dimethyl Sulfoxide (DMSO-d₆), in an NMR tube.[6][7] A small amount of Tetramethylsilane (TMS) is often added as an internal standard.
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.
- ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired, often using a protondecoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected.
- Spectral Analysis: The chemical shifts, multiplicities, and integration values of the peaks in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum, are analyzed to elucidate the structure.



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NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of **1,1- Cyclobutanedicarboxylic acid**.



Method: Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion Electrospray Ionization (ESI-MS). For GC-MS, derivatization may be necessary to increase volatility.

Instrumentation: A mass spectrometer coupled with a suitable ionization source (e.g., Electron Ionization for GC-MS).

Procedure (GC-MS with Derivatization):

- Sample Preparation & Derivatization: To increase volatility, the carboxylic acid groups can be derivatized, for example, by silylation. The sample is treated with a silylating agent (e.g., BSTFA) and heated.[12]
- GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column.
- Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source and are ionized, typically by electron impact (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The abundance of each ion is measured by a detector.
- Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern, which provides structural information.



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GC-MS Experimental Workflow.



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